![molecular formula C15H14Cl2N2O3 B3832515 1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3832515.png)
1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as DCDP, is a pyrimidine compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood, but it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not have any significant adverse effects on normal cells or tissues. In addition to its anti-inflammatory and anti-cancer properties, this compound has also been shown to have antioxidant and neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments is its low toxicity profile, which allows for higher concentrations to be used without causing harm to cells or tissues. However, one limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on 1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One area of interest is the development of this compound-based materials with unique properties, such as improved mechanical strength or electrical conductivity. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other compounds.
Scientific Research Applications
1-tert-butyl-5-(2,6-dichlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been studied for its potential use as an antifungal agent. In agriculture, this compound has been investigated for its ability to inhibit the growth of certain plant pathogens. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(5E)-1-tert-butyl-5-[(2,6-dichlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-15(2,3)19-13(21)9(12(20)18-14(19)22)7-8-10(16)5-4-6-11(8)17/h4-7H,1-3H3,(H,18,20,22)/b9-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFYPFMHIXJORP-VQHVLOKHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/C(=O)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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